molecular formula C26H18FN5O5 B2970380 4-{[1-(cyclobutylcarbonyl)piperidin-4-yl]methoxy}-N-cyclopropylbenzamide CAS No. 1032001-78-7

4-{[1-(cyclobutylcarbonyl)piperidin-4-yl]methoxy}-N-cyclopropylbenzamide

Numéro de catalogue B2970380
Numéro CAS: 1032001-78-7
Poids moléculaire: 499.458
Clé InChI: MFSFURZYWJUJFG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-{[1-(cyclobutylcarbonyl)piperidin-4-yl]methoxy}-N-cyclopropylbenzamide, also known as CPP-115, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of the inhibitory neurotransmitter GABA in the brain. Inhibition of GABA transaminase leads to increased levels of GABA in the brain, which has been shown to have a number of beneficial effects on neurological function.

Applications De Recherche Scientifique

Synthesis and Pharmacological Properties

A series of benzamide derivatives, including those structurally similar to "4-{[1-(cyclobutylcarbonyl)piperidin-4-yl]methoxy}-N-cyclopropylbenzamide," have been synthesized and evaluated for their effect on gastrointestinal motility. These compounds have shown potential as selective serotonin 4 (5-HT4) receptor agonists, offering possibilities as novel prokinetic agents with reduced side effects. Such agents are effective in enhancing gastric emptying and defecation, indicating their utility in addressing gastrointestinal disorders (Sonda et al., 2004).

Identification and Characterization of Impurities

In the context of drug development, identifying and characterizing impurities is crucial for ensuring drug safety and efficacy. A study on Repaglinide, a medication used to treat diabetes, identified seven novel impurities, including compounds structurally related to "this compound." These impurities were isolated, and their structures were elucidated using advanced analytical techniques, contributing to the drug's quality control and safety evaluation (Kancherla et al., 2018).

Theoretical and Conformational Studies

Theoretical conformational analysis of benzamide drugs, including those resembling "this compound," has provided insights into their pharmacological activity. Such studies help in understanding the active conformations of these compounds and their interactions with biological receptors, which is essential for designing more effective therapeutic agents (van de Waterbeemd & Testa, 1983).

Radiosynthesis for Imaging Studies

Compounds structurally similar to "this compound" have been radioiodinated for use in imaging studies targeting serotonin-5HT2 receptors. Such radiolabeled compounds are promising tracers for γ-emission tomography, aiding in the study of various psychiatric and neurological disorders by allowing the visualization of receptor distribution and density in the brain (Mertens et al., 1994).

Propriétés

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18FN5O5/c1-14-5-7-18-23(34)19(26-30-24(31-37-26)15-3-2-4-16(27)9-15)11-32(25(18)28-14)12-22(33)29-17-6-8-20-21(10-17)36-13-35-20/h2-11H,12-13H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSFURZYWJUJFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC4=C(C=C3)OCO4)C5=NC(=NO5)C6=CC(=CC=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18FN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.